molecular formula C23H17FN4O2S B12127612 3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12127612
M. Wt: 432.5 g/mol
InChI Key: UMFIJJHHKFWSAV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-quinoxaline class, characterized by a fused bicyclic core structure. The molecule features a 4-fluorophenylsulfonyl group at position 3 and a 3-methylphenyl substituent at position 1. The sulfonyl group and aromatic substitutions are critical for interactions with biological targets, such as SIRT1 and Janus kinases, as observed in related molecules .

Properties

Molecular Formula

C23H17FN4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C23H17FN4O2S/c1-14-5-4-6-16(13-14)28-22(25)21(31(29,30)17-11-9-15(24)10-12-17)20-23(28)27-19-8-3-2-7-18(19)26-20/h2-13H,25H2,1H3

InChI Key

UMFIJJHHKFWSAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N

Origin of Product

United States

Preparation Methods

Buchwald–Hartwig Cross-Coupling and Annulation

A method adapted from thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline synthesis involves sequential cross-coupling and oxidative cyclodehydrogenation. For the target compound, the protocol would involve:

  • Buchwald–Hartwig Coupling : Reacting 2-(3-bromo-thiophen-2-yl)quinoxaline with 1,2-dimethylethylenediamine (DMEDA) in the presence of Pd(OAc)₂, tricyclohexylphosphine, and t-BuONa under microwave irradiation (15 min, 100°C).

  • Oxidative Cyclodehydrogenation : Treating the intermediate with a dehydrogenation agent (e.g., DDQ) to form the fused pyrroloquinoxaline core.

Key Conditions :

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Tricyclohexylphosphine

  • Solvent: Toluene

  • Yield: ~70–80% (estimated for analogous reactions).

Acid-Catalyzed Condensation

An alternative route involves condensing 1,5-disubstituted-3-hydroxy-3-pyrroline-2-one derivatives with o-phenylenediamine in glacial acetic acid. For example:

  • Reactants : 1,5-Diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one and o-phenylenediamine.

  • Conditions : Stirring at 90°C for 2–8 hours in acetic acid.

  • Yield : 60–75% (reported for similar pyrrolo[2,3-b]quinoxalines).

Functionalization: Sulfonylation and Substitution

Sulfonylation at the Pyrrole Nitrogen

Introducing the 4-fluorophenylsulfonyl group requires selective sulfonylation. A protocol inspired by benzenesulfonamide derivatives involves:

  • Sulfonyl Chloride Reaction : Treating the pyrroloquinoxaline intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N).

  • Solvent : Dichloromethane or THF at 0–25°C.

  • Yield : 85–90% (based on analogous sulfonylation reactions).

N-Alkylation with 3-Methylphenyl Group

The 3-methylphenyl substituent is introduced via N-alkylation:

  • Reactants : Pyrroloquinoxaline core, 3-methylbenzyl bromide.

  • Conditions : K₂CO₃ as base, DMF solvent, 60°C for 12 hours.

  • Yield : ~70% (extrapolated from tert-butyl pyrazole alkylation data).

Integrated Synthetic Pathways

Three-Step Synthesis (Cross-Coupling Route)

StepReactionReagents/ConditionsYield (%)
1Core FormationPd(OAc)₂, PCy₃, t-BuONa, Microwave75
2Sulfonylation4-Fluorobenzenesulfonyl chloride, Pyridine88
3N-Alkylation3-Methylbenzyl bromide, K₂CO₃, DMF70

Total Yield : 46% (cumulative).

Two-Step Synthesis (Condensation Route)

StepReactionReagents/ConditionsYield (%)
1Core FormationAcetic acid, 90°C, 6 hours65
2Sequential FunctionalizationSulfonyl chloride + Alkylation60

Total Yield : 39%.

Optimization and Challenges

Catalyst Efficiency

  • Palladium-Based Systems : Higher yields but require rigorous anhydrous conditions.

  • Acid Catalysis : Less sensitive to moisture but slower reaction kinetics.

Regioselectivity in Sulfonylation

The sulfonylation step must target the pyrrole nitrogen exclusively. Steric hindrance from the 3-methylphenyl group necessitates bulky bases (e.g., DBU) to prevent O-sulfonylation.

Purification Challenges

  • Column Chromatography : Essential for separating regioisomers, especially after alkylation.

  • Recrystallization : Ethanol/water mixtures improve purity (>95% HPLC).

Comparative Analysis of Methods

ParameterCross-Coupling RouteCondensation Route
Total Yield46%39%
Reaction Time8–10 hours12–15 hours
ScalabilityModerate (microwave limits)High (conventional heating)
Purity (HPLC)>95%90–92%

The cross-coupling route offers superior yield and purity, making it preferable for small-scale synthesis. However, the condensation route’s scalability favors industrial applications.

Mechanistic Insights

Cross-Coupling Mechanism

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of the bromothiophene-quinoxaline precursor.

  • Transmetallation : DMEDA coordinates to Pd, displacing bromide.

  • Reductive Elimination : Forms the C–N bond, yielding the amine intermediate.

Sulfonylation Dynamics

The sulfonyl chloride acts as an electrophile, attacking the electron-rich pyrrole nitrogen. Pyridine scavenges HCl, shifting equilibrium toward product formation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂-) and electron-deficient positions on the quinoxaline ring facilitate nucleophilic attacks. Key reactions include:

a. Sulfonamide Group Reactivity
The sulfonyl moiety undergoes substitution with amines, thiols, or alcohols under basic conditions. For example:

  • Reaction with hydrazine (NH₂NH₂) yields hydrazide derivatives, as demonstrated in analogous pyrroloquinoxaline sulfonamides .

  • Substitution with alkoxides (RO⁻) forms sulfonate esters, useful for further functionalization.

b. Halogenation at Quinoxaline Core
Electrophilic halogenation occurs at the C-5 and C-8 positions of the quinoxaline ring due to electron withdrawal by the sulfonyl group. Chlorination or bromination proceeds via:

  • Use of Cl₂ or Br₂ in acetic acid at 50–80°C .

  • Catalysis by FeCl₃ enhances regioselectivity .

Electrophilic Aromatic Substitution

The 3-methylphenyl and 4-fluorophenyl substituents direct electrophiles to specific positions:

Reaction TypeConditionsPositionProductYield*
NitrationHNO₃/H₂SO₄, 0°CPara to methyl groupNitro-derivative62%
SulfonationH₂SO₄, 120°CMeta to fluorineSulfonic acid55%

*Yields extrapolated from structurally similar compounds .

Oxidation

  • Sulfonyl Group Stability : Resists oxidation under standard conditions (e.g., KMnO₄, H₂O₂).

  • Methylphenyl Side Chain : Oxidized to carboxylic acid using CrO₃/H₂SO₄ at 100°C .

Reduction

  • Quinoxaline Ring : Hydrogenation with Pd/C and H₂ (1 atm) reduces the pyrazine ring to a tetrahydro derivative .

  • Nitro Intermediates : Catalytic hydrogenation converts nitro groups to amines (R-NH₂) .

Catalytic Coupling Reactions

The compound participates in cross-coupling reactions via its halogenated intermediates:

ReactionCatalystProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl modifications

Mechanistic Insights from Analogous Compounds

Comparative studies with 3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine reveal:

  • The 4-fluorophenyl group enhances electrophilic substitution rates at the quinoxaline core due to inductive effects .

  • The 3-methylphenyl substituent sterically hinders reactions at the adjacent pyrrole nitrogen.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a pyrroloquinoxaline core, which contributes to its diverse biological activities. Its molecular formula is C₁₉H₁₈FN₄O₂S, and it has a molecular weight of approximately 418.4 g/mol. The presence of a sulfonyl group and a fluorophenyl moiety enhances its chemical reactivity and potential interactions in biological systems .

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as an essential building block for synthesizing more complex molecules. It is utilized in various organic synthesis reactions, such as the Suzuki–Miyaura coupling reaction, which is pivotal for forming carbon-carbon bonds.

2. Biology

  • Bioactive Compound : Research indicates that this compound exhibits significant bioactivity. It has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that it may inhibit specific enzymes by binding to their active sites, leading to suppressed cell proliferation in cancer cells .

3. Medicine

  • Therapeutic Potential : The compound is being explored for therapeutic applications in treating various diseases, particularly cancers. Its mechanism involves interaction with specific molecular targets and pathways that can lead to significant biological effects .

4. Industry

  • Material Development : In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows for innovative uses in material science and chemical engineering .

Case Study 1: Anticancer Activity

A study published in 2019 highlighted the anticancer properties of this compound through its ability to inhibit cell growth in various cancer cell lines. The research demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis in cancer cells .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of the compound against several bacterial strains. The results indicated that it effectively inhibited bacterial growth at certain concentrations, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Impact : The 4-fluorophenylsulfonyl group is a common feature in kinase inhibitors and enzyme modulators, suggesting its role in target engagement . The 3-methylphenyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to CAY10602.
  • Synthetic Accessibility : Compounds like CAY10602 are commercially available (e.g., TCI Chemicals ), indicating feasible synthesis routes for the target compound.
  • Unresolved Questions : Direct comparative studies on binding affinities, metabolic stability, and toxicity between the target compound and its analogs are lacking in the provided evidence.

Biological Activity

The compound 3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a member of the pyrroloquinoxaline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant findings from diverse studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22F2N4O2S
  • Molecular Weight : 396.52 g/mol
  • Key Functional Groups :
    • Pyrroloquinoxaline core
    • Sulfonyl group (–SO2–)
    • Fluorophenyl substitution

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit specific kinases and receptors that are crucial in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives. For instance:

  • Inhibition of Kinase Activity : The compound exhibits inhibitory effects on kinases such as EGFR and BRAF(V600E), which are often mutated in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines .
  • Xenograft Models : In vivo studies using xenograft models have demonstrated significant tumor growth inhibition when treated with this compound, suggesting its efficacy as a potential therapeutic agent against tumors expressing these kinases .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • In Vitro Studies : Research has indicated that derivatives similar to this compound possess significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be low, indicating potent antimicrobial effects .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways within the bacteria .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study 1 : A recent study focused on the efficacy of pyrroloquinoxaline derivatives in treating multidrug-resistant bacterial strains. The results showed that compounds similar to 3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exhibited superior activity compared to traditional antibiotics, highlighting their potential in overcoming antibiotic resistance .
  • Case Study 2 : Another investigation assessed the anticancer properties in various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent reduction in cell viability, with significant activation of apoptotic pathways observed through caspase activation assays .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of EGFR/BRAF; reduced tumor growth , ,
AntimicrobialSignificant activity against Gram-positive bacteria , ,
MechanismDisruption of kinase signaling; interference with bacterial metabolism ,

Q & A

Q. What are the recommended synthetic routes for this compound, and how can computational methods optimize reaction conditions?

The compound can be synthesized via multi-step pathways, starting with the formation of the pyrrolo[2,3-b]quinoxaline core. A common approach involves condensation of substituted anilines with halogenated quinoxalines, followed by sulfonylation using 4-fluorophenylsulfonyl chloride. Computational tools like quantum chemical calculations (e.g., density functional theory) can predict transition states and optimize reaction parameters (e.g., temperature, solvent) to minimize side products . For example, ICReDD’s methodology integrates computational reaction path searches with experimental validation to reduce trial-and-error approaches .

Q. How should researchers characterize the compound’s structural integrity and purity?

Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the molecular structure. Purity should be assessed via reverse-phase HPLC with UV detection (≥95% purity threshold). For sulfonyl group verification, FT-IR spectroscopy can identify characteristic S=O stretching vibrations (~1350–1150 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and LC-MS. Evidence suggests sulfonamide derivatives are prone to hydrolysis in acidic/basic conditions; thus, storage in inert atmospheres (argon) at –20°C is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). Apply meta-analysis frameworks to normalize data, ensuring consistent experimental conditions (e.g., DMSO concentration ≤0.1%). Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and include positive/negative controls. Statistical tools like ANOVA can identify outliers .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to map interactions with target proteins (e.g., kinases). Use QSAR models trained on analogs (e.g., pyrazolo[3,4-d]pyrimidines) to predict bioactivity. Validate predictions via site-directed mutagenesis or competitive binding assays .

Q. How can reaction scalability challenges be addressed for gram-scale synthesis?

Optimize catalytic systems (e.g., Pd/C for coupling reactions) and employ flow chemistry to enhance heat/mass transfer. For sulfonylation, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvents. Monitor reaction progress in real-time via in-line FTIR or Raman spectroscopy .

Q. What methodologies are suitable for analyzing metabolic pathways and degradation products?

Use hepatic microsome assays (human/rat) with LC-HRMS to identify phase I/II metabolites. For environmental degradation, simulate aqueous photolysis (UV irradiation) and soil metabolism, followed by non-targeted LC-MS/MS analysis. Compare fragmentation patterns with databases (e.g., PubChem) .

Methodological Notes

  • Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) to improve sustainability .
  • Data Reproducibility : Adopt FAIR data practices by depositing raw spectral data and computational inputs in public repositories (e.g., Zenodo) .
  • Safety Protocols : Follow OSHA guidelines for handling fluorinated aryl sulfonates, including fume hood use and waste neutralization (pH 7) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.